BenchChemオンラインストアへようこそ!

Rocaglamide AL

Pharmacokinetics Bioavailability Oral Administration

Rocaglamide AL, a natural flavagline compound originally isolated from plants of the Aglaia genus, functions as a potent and selective inhibitor of the translation initiation factor eIF4A. It is a member of the rocaglate family, which are known for their anticancer, antiviral, and anti-inflammatory properties.

Molecular Formula C26H24O7
Molecular Weight 448.5 g/mol
CAS No. 201212-33-1
Cat. No. B1430788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocaglamide AL
CAS201212-33-1
Molecular FormulaC26H24O7
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C3(C(CC(C3(O2)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)O)O
InChIInChI=1S/C26H24O7/c1-29-17-11-21(30-2)24-22(12-17)33-26(16-8-9-19-20(10-16)32-14-31-19)18(13-23(27)25(24,26)28)15-6-4-3-5-7-15/h3-12,18,23,27-28H,13-14H2,1-2H3/t18-,23+,25-,26+/m0/s1
InChIKeyZPHNJERYFDKEMS-PWBQRVIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rocaglamide AL (CAS: 201212-33-1): Procurement-Ready Flavagline eIF4A Inhibitor with Distinct Drug-Like Properties


Rocaglamide AL, a natural flavagline compound originally isolated from plants of the Aglaia genus, functions as a potent and selective inhibitor of the translation initiation factor eIF4A [1]. It is a member of the rocaglate family, which are known for their anticancer, antiviral, and anti-inflammatory properties. This compound has gained significant research interest due to its unique mechanism of clamping eIF4A onto mRNA, thereby repressing translation in a sequence-selective manner [2].

Critical Differentiation of Rocaglamide AL: Why In-Class eIF4A Inhibitors Cannot Be Interchanged


Substituting Rocaglamide AL with other eIF4A inhibitors, such as the prototypical flavagline silvestrol or the synthetic rocaglate CR-31-B, introduces substantial risks of experimental failure and irreproducible results. Rocaglamide AL possesses a distinct combination of drug-like properties—including high oral bioavailability and a lack of pulmonary toxicity—that are not shared by closely related analogs [1]. Furthermore, its specific structure (lacking the dioxanyl ring of silvestrol) alters its interaction with RNA and its susceptibility to drug efflux pumps, directly impacting its cellular and in vivo activity profile [2]. Therefore, the choice of rocaglate must be driven by the specific research application's requirements for potency, bioavailability, and safety, as detailed in the evidence below.

Quantitative Comparative Evidence: Rocaglamide AL's Differentiated Profile Against Key Analogs


Superior Oral Bioavailability vs. Silvestrol

Rocaglamide AL exhibits a 50% oral bioavailability, which is a critical differentiator for in vivo studies requiring oral dosing. This contrasts starkly with silvestrol, a closely related flavagline, which has poor oral bioavailability of less than 2% [1]. This ~25-fold improvement in oral bioavailability enables robust and convenient oral administration in preclinical models, a feature not achievable with silvestrol.

Pharmacokinetics Bioavailability Oral Administration

Elimination of Pulmonary Toxicity Observed with Silvestrol

In a direct comparative study, Rocaglamide AL was shown to not induce pulmonary toxicity in dogs, a severe adverse effect observed with silvestrol [1]. Silvestrol's pulmonary toxicity in canines has been a significant barrier to its development, whereas Rocaglamide AL's favorable safety profile in this key preclinical model supports its use in longer-term in vivo experiments.

Toxicology In Vivo Safety Pulmonary Toxicity

Reduced Sensitivity to MDR1-Mediated Drug Efflux vs. Silvestrol

Rocaglamide AL is not sensitive to inhibition by the MDR1 (P-glycoprotein) efflux pump, unlike silvestrol, which is a substrate for MDR1 [1]. This differential sensitivity means Rocaglamide AL is less likely to be actively exported from cells that overexpress MDR1, a common resistance mechanism in cancer. This property is a key advantage for maintaining intracellular drug concentrations and efficacy in MDR1-positive tumor models.

Drug Resistance MDR1 Efflux Pump

Potent In Vivo Anti-Tumor Efficacy via Oral and Intraperitoneal Routes in MPNST Model

Rocaglamide AL demonstrated potent anti-tumor effects in an orthotopic MPNST mouse model when administered both intraperitoneally and orally [1]. This confirms that the improved oral bioavailability translates directly into in vivo efficacy. In the same study, silvestrol, while potent in vitro, was limited by its poor pharmacokinetic properties, precluding its use in oral dosing paradigms.

Anticancer In Vivo Efficacy Sarcoma

Growth-Inhibitory Activity in MPNST Cells Comparable to Silvestrol

In a head-to-head comparison of 10 rocaglates, Rocaglamide AL and didesmethylrocaglamide (DDR) exhibited growth-inhibitory activity in STS26T MPNST cells that was comparable to that of silvestrol [1]. This demonstrates that the absence of the dioxanyl ring, which is present in silvestrol, does not compromise the compound's potent anti-proliferative effects in this model.

Anticancer Cell Proliferation IC50

Preferential Killing of Leukemia Stem Cells While Sparing Normal Progenitors

Rocaglamide AL, along with silvestrol, demonstrated the ability to preferentially kill functionally defined leukemia stem cells while sparing normal hematopoietic stem and progenitor cells [1]. This selective cytotoxicity is a hallmark of a desirable anti-leukemic agent, distinguishing flavaglines from clinically available translational inhibitors like temsirolimus, which exhibit a much stronger cytotoxic activity toward normal cells as well.

Leukemia Cancer Stem Cells Selectivity

Optimal Research Applications for Rocaglamide AL (CAS: 201212-33-1) Based on Proven Differentiation


In Vivo Studies Requiring Oral Dosing in Cancer Models

Rocaglamide AL is the preferred eIF4A inhibitor for in vivo oncology studies where oral administration is desired. Its 50% oral bioavailability [1] enables convenient and chronic dosing regimens in mouse models of sarcoma, leukemia, and other cancers, avoiding the stress and artifacts associated with intraperitoneal or intravenous injections. This is in stark contrast to silvestrol, whose poor oral bioavailability precludes such experimental designs.

Long-Term Toxicology and Safety Pharmacology Assessments

For researchers conducting preclinical toxicology studies, Rocaglamide AL is a more suitable candidate than silvestrol. The documented lack of pulmonary toxicity in dogs [1] removes a major confounding variable and potential ethical concern, allowing for cleaner, longer-term safety evaluations and a more accurate assessment of therapeutic windows.

Combination Therapy Studies in MDR1-Overexpressing Tumors

Rocaglamide AL is the tool compound of choice for experiments in cancer models that overexpress the MDR1 efflux pump. Its insensitivity to MDR1-mediated efflux [1] ensures that intracellular drug levels are maintained, providing more reliable data on efficacy and synergy when combined with other agents that may be substrates for this pump.

Hematopoietic Stem Cell and Leukemia Stem Cell Research

Rocaglamide AL is a valuable probe for studies aiming to selectively target leukemic stem cells. The evidence of preferential killing of leukemia stem cells while sparing normal progenitors [1] positions it as a key compound for investigating novel therapies for hematological malignancies that aim to eradicate the disease-initiating cell population without causing severe myelosuppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rocaglamide AL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.